B/Z-DNA Conformational Integrity
Replacement of unmodified 2'-deoxycytidine with 5-fluoro-2'-deoxycytidine in a d(CG)6 oligonucleotide duplex does not produce detectable conformational changes in either B-form or Z-form DNA, as assessed by circular dichroism spectroscopy [1]. This observation confirms that the 5-fluoro substitution is structurally silent with respect to global duplex geometry, enabling its use as a non-perturbing 19F NMR probe [2]. In contrast, certain other base modifications, such as 5-bromo-dC or 5-iodo-dC, are known to alter base stacking and duplex stability due to the larger van der Waals radius of the halogen substituent, which can confound structural interpretations.
| Evidence Dimension | Conformational perturbation (B-form and Z-form DNA) |
|---|---|
| Target Compound Data | No detectable conformational change in B-form or Z-form d(CG)6 duplex |
| Comparator Or Baseline | Unmodified 2'-deoxycytidine (dC) in d(CG)6 duplex |
| Quantified Difference | Qualitatively identical CD spectra (no detectable change) |
| Conditions | Circular dichroism spectroscopy of d(CG)6 oligonucleotide duplexes in solution; 5-fluoro-dC incorporated via phosphoramidite solid-phase synthesis |
Why This Matters
This validates 5-fluoro-dC as a structurally non-perturbing 19F NMR probe, ensuring that observed NMR signals reflect native DNA behavior rather than artifacts of probe-induced structural distortion, which is critical for procurement decisions in structural biology applications.
- [1] Solodinin A, et al. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega. 2019;4(22):19716-19722. View Source
- [2] Solodinin A. Synthesis of fluorinated nucleosides for probing DNA conformations via 19F NMR spectroscopy. M.Sc. Thesis, Brock University, 2019. View Source
